![molecular formula C13H7Cl2N3O B2739181 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891764-37-7](/img/structure/B2739181.png)

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

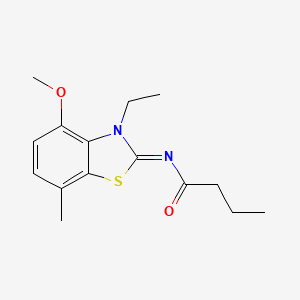

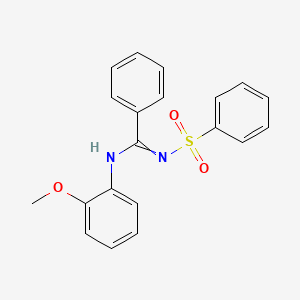

“2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . It is a derivative of imidazo[1,2-a]pyridine . This compound has been studied for its catalytic activities, particularly in the oxidation of catechol to o-quinone .

Synthesis Analysis

The synthesis of this compound involves the use of 2-phenylimidazo[1,2-a]pyridine as a precursor . The reaction conditions and the specific process of synthesis are not detailed in the available literature.Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is characterized by the presence of an imidazo[1,2-a]pyrimidine core with a dichlorophenyl group at the 2-position and a carbaldehyde group at the 3-position . The molecular formula of this compound is C12H7Cl2N3 .Chemical Reactions Analysis

This compound has been studied for its role as a ligand in the formation of copper(II)-ligand complexes . These complexes have been found to possess excellent catalytic activities for the oxidation of catechol to o-quinone .科学的研究の応用

Catalysis in Catechol Oxidation

Background: Catecholase is an enzyme that catalyzes the oxidation of catechol to o-quinone. Researchers have sought new catalysts for this reaction, and imidazo[1,2-a]pyridine derivatives have emerged as promising candidates.

Research Findings: In a recent study , ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized. These ligands formed complexes in situ with copper (II) salts (Cu(CH3COO)2, CuSO4, Cu(NO3)2, and CuCl2). The kinetics of the reaction were monitored using a UV-Vis spectrophotometer.

Antitubercular Activity

Background: Tuberculosis (TB) remains a global health challenge. Novel compounds with antitubercular properties are actively explored.

Research Findings: A derivative of imidazo[1,2-a]pyrimidine showed promising results in a TB mouse model . Treatment with this compound led to significant reductions in bacterial load. Further investigations are ongoing to harness its potential as an antitubercular agent.

Molecular Structure Optimization

Background: Understanding the molecular structure of compounds is crucial for designing effective drugs.

Research Findings: Researchers optimized the molecular structure of imidazo[1,2-a]pyrimidine derivatives using quantum chemical methods . These studies provide insights into the compound’s electronic properties, which can guide drug design efforts.

特性

IUPAC Name |

2-(3,4-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-9-3-2-8(6-10(9)15)12-11(7-19)18-5-1-4-16-13(18)17-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWLNIBWWVSPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2N=C1)C3=CC(=C(C=C3)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2739098.png)

![7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2739110.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2739113.png)

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2739116.png)

![N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2739117.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2739120.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2739121.png)